Isomaltosylfructoside

Vue d'ensemble

Description

Isomaltosylfructoside is a non-reducing disaccharide composed of glucose and fructose. It is known for its high solubility and sweet taste. This compound is often used as a sugar substitute due to its stability and low impact on blood sugar levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isomaltosylfructoside is typically synthesized through enzymatic reactions. The primary method involves the use of maltose and fructose as starting materials. The reaction is catalyzed by specific enzymes that facilitate the transfer of fructose to maltose, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves a two-step enzymatic process. First, maltose and fructose undergo a transfructosylation reaction catalyzed by an enzyme. This is followed by an isomaltosylation reaction to produce the final compound. The process is optimized for high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Isomaltosylfructoside primarily undergoes hydrolysis reactions. It is resistant to oxidation and reduction due to its non-reducing nature.

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by acids or specific enzymes. The reaction typically occurs under mild conditions, such as room temperature and neutral pH.

Major Products: The hydrolysis of this compound results in the formation of glucose and fructose .

Applications De Recherche Scientifique

Food Industry Applications

2.1. Prebiotic Properties

Isomaltosylfructoside exhibits prebiotic effects, promoting the growth of beneficial gut bacteria. Research indicates that it can selectively stimulate the growth of bifidobacteria and lactobacilli, contributing to improved gut health and potentially enhancing immune function .

2.2. Sugar Substitute

Due to its sweetening properties and low caloric value, this compound serves as a sugar substitute in food products. It provides sweetness without the associated caloric load of traditional sugars, making it suitable for diabetic-friendly formulations .

2.3. Texture Modifier

In food processing, this compound can be used to modify texture in products such as baked goods and dairy items. Its ability to retain moisture helps improve the mouthfeel and overall quality of these products .

Pharmaceutical Applications

3.1. Drug Delivery Systems

This compound has been explored as a potential carrier in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Studies have shown that it can enhance the solubility and stability of poorly soluble drugs, improving their bioavailability .

3.2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which may contribute to reducing oxidative stress in biological systems. This characteristic is particularly relevant in developing nutraceuticals aimed at preventing chronic diseases associated with oxidative damage .

Biotechnology Applications

4.1. Fermentation Processes

This compound is utilized in fermentation processes as a substrate for specific microbial strains that can convert it into valuable metabolites such as organic acids or alcohols. Its low fermentability makes it a suitable candidate for producing high-value biochemicals without excessive by-product formation .

4.2. Enzyme Substrate

In enzyme research, this compound serves as a substrate for various glycosyltransferases, facilitating studies on enzyme kinetics and mechanisms . This application is crucial for developing biocatalysts used in industrial processes.

Case Studies and Research Findings

Mécanisme D'action

Isomaltosylfructoside exerts its effects primarily through its interaction with enzymes in the digestive system. It is not easily broken down by human digestive enzymes, which allows it to reach the colon intact. In the colon, it is fermented by beneficial bacteria, promoting their growth and activity. This fermentation process produces short-chain fatty acids, which have various health benefits .

Comparaison Avec Des Composés Similaires

Isomelezitose: Another non-reducing trisaccharide composed of glucose and fructose.

Isomaltulose: A disaccharide composed of glucose and fructose, known for its slow digestion and low glycemic index.

Uniqueness: Isomaltosylfructoside is unique due to its high solubility and stability, making it an ideal candidate for various applications in food and medicine. Its resistance to digestion and fermentation by gut bacteria further distinguishes it from other similar compounds .

Activité Biologique

Isomaltosylfructoside (IMF) is a non-digestible oligosaccharide derived from the enzymatic transglycosylation of sucrose. It exhibits various biological activities that have garnered attention in nutritional and pharmaceutical research. This article explores the biological activities of IMF, highlighting its potential health benefits, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is characterized by its unique structure, which includes glucose and fructose units linked through glycosidic bonds. This compound is notable for its resistance to hydrolysis in the human digestive system, leading to its classification as a prebiotic. Its potential health benefits are attributed to its ability to modulate gut microbiota and enhance metabolic health.

2.1 Prebiotic Effects

IMF acts as a prebiotic, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This modulation of gut microbiota has been linked to improved gut health and enhanced immune function.

Table 1: Effects of this compound on Gut Microbiota

2.2 Antioxidant Activity

Research indicates that IMF possesses antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

Case Study: Antioxidant Effects in Human Cells

A study demonstrated that IMF supplementation in human cell cultures resulted in a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential role in protecting against oxidative stress-related conditions.

2.3 Anti-Inflammatory Properties

IMF has shown promise in reducing inflammation markers in both animal and human studies. It may inhibit pro-inflammatory cytokines, contributing to lower inflammation levels.

Table 2: Anti-Inflammatory Effects of this compound

The biological activities of IMF can be attributed to several mechanisms:

- Modulation of Gut Microbiota : By selectively promoting beneficial bacteria, IMF enhances gut barrier function and immune response.

- Antioxidant Mechanism : The oligosaccharide may upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Inhibition of Inflammatory Pathways : IMF appears to downregulate NF-κB signaling pathways, leading to decreased production of inflammatory cytokines.

4. Clinical Implications

The health benefits associated with IMF suggest several clinical applications:

- Gut Health : As a prebiotic, it could be used to improve gut health in individuals with dysbiosis.

- Metabolic Disorders : Its anti-inflammatory properties may offer therapeutic avenues for managing obesity-related inflammation.

- Oxidative Stress Management : The antioxidant capacity of IMF could be harnessed for conditions characterized by oxidative stress.

5. Conclusion

This compound exhibits a range of biological activities that underscore its potential as a functional food ingredient and therapeutic agent. Ongoing research will further elucidate its mechanisms and broaden its applications in health promotion and disease prevention.

Propriétés

IUPAC Name |

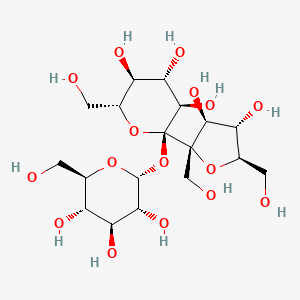

(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(31-5)34-18(15(30)12(27)9(24)6(2-20)33-18)17(4-22)14(29)10(25)7(3-21)32-17/h5-16,19-30H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWESPNLLJKPBBH-JJNZJHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175558 | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21291-36-1 | |

| Record name | Isomaltosylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.